Dichloronitromethane

Overview

Description

Dichloronitromethane is a colorless liquid with an unpleasant odor . It is one of the Halonitromethanes, which are a recently identified class of disinfection by-products (DBPs) in drinking water .

Molecular Structure Analysis

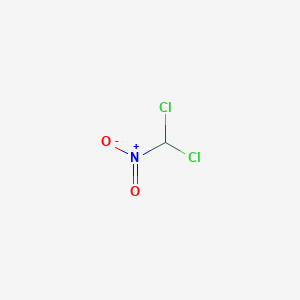

The molecular formula of Dichloronitromethane is CHCl₂NO₂ . Its molecular weight is 129.930 Da .Physical And Chemical Properties Analysis

Dichloronitromethane has a density of 1.6±0.1 g/cm³, a boiling point of 107.0±0.0 °C at 760 mmHg, and a flash point of 23.2±21.8 °C . It has a vapor pressure of 27.6±0.2 mmHg at 25°C .Scientific Research Applications

Environmental Impact Studies

DCNM has been identified as a disinfection byproduct (DBP) in water treatment processes. Its environmental fate, ecotoxicity, and potential as a groundwater pollutant are subjects of study. Understanding its behavior and impact can inform water treatment practices and regulatory standards .

Pharmaceutical Research

In pharmaceutical research, DCNM is used as a reference material in cancer research and analytical standards. Its role in the synthesis of complex molecules and as a potential carcinogen makes it a compound of interest in toxicology studies and drug development .

Analytical Chemistry

DCNM’s properties are leveraged in analytical chemistry for the calibration of instruments and the development of analytical methods. Its known reactivity and stability under various conditions make it a standard compound for method validation and quality control .

Material Science

The reactivity of DCNM, particularly its nitro group, is of interest in material science for the synthesis of new materials with specific properties. It can be used to modify polymers or create new compounds that contribute to the development of advanced materials .

Biochemistry Applications

While direct applications of DCNM in biochemistry are not extensively documented, its structural analogs and derivatives could be used to study biochemical pathways and reactions. Its potential interactions with biomolecules can shed light on the mechanisms of cellular processes .

Machine Learning in Density Functional Theory (DFT)

DCNM’s electronic structure is of interest in computational chemistry, where machine learning models in DFT are used to predict molecular properties. This aids in the discovery of new materials and understanding chemical reactivity at the quantum level .

Safety and Hazards

Mechanism of Action

Dichloronitromethane, also known as Methane, dichloronitro-, is a chemical compound with the formula CHCl₂NO₂ . It is a synthetic substance and is considered a potential groundwater pollutant .

Target of Action

It is known to be a metabolite of chloropicrin in soil and groundwater .

Mode of Action

It is a chemical transformation product

Biochemical Pathways

As a metabolite of chloropicrin, it may be involved in the biochemical pathways related to chloropicrin’s action .

Pharmacokinetics

It is known to have a potential for particle-bound transport .

Result of Action

It is known to be a possible groundwater pollutant , indicating that it may have environmental impacts.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dichloronitromethane. For instance, its potential for particle-bound transport suggests that it may be influenced by the presence of particles in the environment . .

properties

IUPAC Name |

dichloro(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYLLBGLKGFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221387 | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloronitromethane | |

CAS RN |

7119-89-3 | |

| Record name | Dichloronitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7119-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dichloronitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

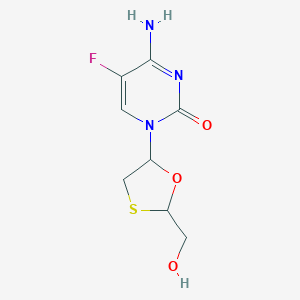

![1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B120465.png)

![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)